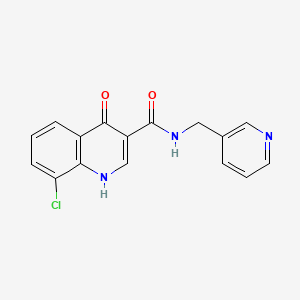

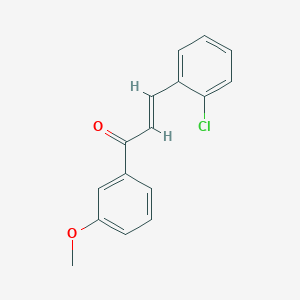

8-cloro-4-hidroxi-N-(piridin-3-ilmetil)quinolina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of numerous research studies . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is C17H12ClN5O2 . It has an average mass of 353.763 Da and a monoisotopic mass of 353.067963 Da .Chemical Reactions Analysis

Quinoline derivatives, including “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide”, have been known to exhibit important biological activities . They have been used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Mecanismo De Acción

The exact mechanism of action of chloroquine is not fully understood, but it is thought to work by interfering with the ability of parasites and viruses to replicate. Chloroquine is known to accumulate in the acidic environment of lysosomes, where it can inhibit the activity of enzymes involved in the replication of parasites and viruses. Additionally, chloroquine has been shown to modulate the immune response, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Chloroquine has a wide range of biochemical and physiological effects, including inhibition of protein synthesis, modulation of immune response, and alteration of lysosomal function. These effects are thought to contribute to the therapeutic efficacy of chloroquine in treating various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using chloroquine in lab experiments is that it has a well-established safety profile, as it has been used for several decades as a treatment for malaria. Additionally, chloroquine is relatively inexpensive and widely available. However, chloroquine has some limitations, including its potential to cause toxic side effects at high doses and its limited efficacy against certain strains of malaria.

Direcciones Futuras

There are several potential future directions for research on chloroquine. One area of interest is the development of new derivatives of chloroquine that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of chloroquine and its potential applications in treating other diseases. Finally, the potential use of chloroquine in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.

Métodos De Síntesis

The synthesis of chloroquine involves several steps, including the reaction of 4,7-dichloroquinoline with ethyl diethanolamine to form 7-chloro-4-(2-diethylaminoethoxy)quinoline. The resulting product is then reacted with 3-pyridylmethylamine to form 8-chloro-4-(3-pyridylmethylamino)quinoline. Finally, the compound is treated with hydroxylamine to yield 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide.

Aplicaciones Científicas De Investigación

- 8-Cl-HQ ha sido investigado por su potencial antiviral. Con la búsqueda en curso de medicamentos para tratar pacientes con COVID-19 y desarrollar vacunas, la prometedora actividad antiviral de este compuesto es notable .

- 8-Cl-HQ sirve como sustrato para reacciones de arilación C–H libres de metales de transición. Específicamente:

- Los compuestos que contienen el núcleo 8-HQ (que incluye 8-Cl-HQ) exhiben diversos efectos biológicos:

- Similar a otros congéneres de quinolina, 8-Cl-HQ tiene implicaciones ecológicas:

Descubrimiento de Fármacos y Actividad Antiviral

Arilación C–H Libre de Metales de Transición

Actividades Biológicas

Efectos Ecológicos y Transporte Ambiental

Tolerancia de Sustituyentes

En resumen, 8-Cl-HQ combina promesa antiviral, versatilidad sintética y actividad biológica, lo que lo convierte en un compuesto intrigante para una mayor exploración en el desarrollo de fármacos, estudios ambientales y ciencia de materiales. Los investigadores continúan descubriendo sus aplicaciones multifacéticas. 🌟

Propiedades

IUPAC Name |

8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQUPYQVYHUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)

![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![3-[(4-bromophenyl)sulfonyl]-6-tert-butyl-8-hydroxy-2H-chromen-2-one](/img/structure/B2396361.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)

![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)

![2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2396372.png)

![4-chloro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-nitrobenzamide](/img/structure/B2396374.png)